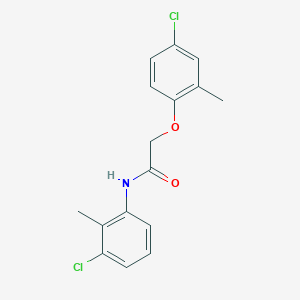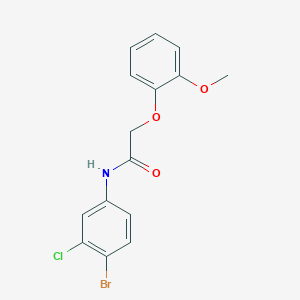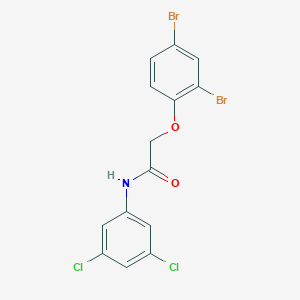![molecular formula C26H23BrN2O4S B322311 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B322311.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide is a complex organic compound with a molecular formula of C26H23BrN2O4S and a molecular weight of 539.44082 g/mol This compound is characterized by its unique structure, which includes a brominated naphthyl group, an anilino sulfonyl group, and an acetamide linkage
Métodos De Preparación
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst to form 1-bromo-2-naphthol.
Formation of Naphthyl Ether: 1-bromo-2-naphthol is reacted with chloroacetic acid to form 2-[(1-bromo-2-naphthyl)oxy]acetic acid.
Coupling with Aniline Derivative: The resulting compound is then coupled with 4-[(2,4-dimethylanilino)sulfonyl]phenylamine under appropriate conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The brominated naphthyl group and the anilino sulfonyl group are believed to play key roles in its activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:
2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylidene]butanohydrazide: This compound has a similar naphthyl ether structure but differs in the substituents on the aniline and acetamide groups.
2-[(1-bromo-2-naphthyl)oxy]-N’-[(E)-{3-(3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl}methylidene]acetohydrazide: This compound contains a pyrazole ring instead of the anilino sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H23BrN2O4S |
|---|---|
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C26H23BrN2O4S/c1-17-7-13-23(18(2)15-17)29-34(31,32)21-11-9-20(10-12-21)28-25(30)16-33-24-14-8-19-5-3-4-6-22(19)26(24)27/h3-15,29H,16H2,1-2H3,(H,28,30) |
Clave InChI |
YFXBREYZNBTBCC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)C |
SMILES canónico |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-naphthyloxy)-N-[4-(4-{[(1-naphthyloxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B322229.png)
![3-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B322230.png)


![N-[4-(diethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322237.png)


![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B322245.png)
![2-(2,4-dibromophenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B322246.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B322247.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide](/img/structure/B322248.png)
![4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322249.png)
![N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322250.png)
![4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B322251.png)
